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Introduction

Alintegimod (also known as 7HP349) is a first-in-class, orally administered small molecule
being investigated for its potential to enhance immunotherapies in the treatment of cancer.[1][2]
[3][4][5] It functions as an allosteric agonist of the integrins a4f31 (Very Late Antigen-4, VLA-4)
and aLP2 (Lymphocyte Function-Associated Antigen-1, LFA-1).[6] By activating these integrins,
Alintegimod is designed to promote T-cell trafficking, antigen presentation, and priming,
thereby augmenting the patient's immune response against tumors.[1][6] This technical guide
provides a comprehensive overview of the available pharmacokinetic data for oral
Alintegimod, its mechanism of action, and the methodologies employed in its clinical
evaluation.

Mechanism of Action: Allosteric Integrin Activation

Alintegimod's novel mechanism of action centers on the allosteric activation of LFA-1 and
VLA-4 integrins on the surface of leukocytes.[6] This activation enhances the adhesion of these
immune cells to their respective counter-receptors, Intercellular Adhesion Molecule-1 (ICAM-1)
and Vascular Cell Adhesion Molecule-1 (VCAM-1), which are expressed on antigen-presenting
cells (APCs) and endothelial cells.[6] This enhanced cell-cell interaction is crucial for several
key steps in the cancer immunity cycle, including the priming and activation of T-cells by APCs
and the subsequent trafficking and infiltration of activated T-cells into the tumor
microenvironment.[1][6]
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Caption: Alintegimod's Allosteric Integrin Activation Pathway
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Clinical Pharmacokinetics

A first-in-human, Phase | clinical trial (NCT04508179) was conducted to evaluate the safety,
tolerability, and pharmacokinetics of orally administered Alintegimod in healthy male
volunteers.[7][8][9] The study included both single ascending dose (SAD) and multiple
ascending dose (MAD) cohorts.[6]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic findings from the Phase | study. While
specific Cmax and AUC values have not been publicly disclosed, the study reported greater
than dose-proportional increases in these parameters.[6]

o Dose Range Study o
Parameter Finding ] Citation
(Oral) Population
Terminal
o Healthy Male
Elimination Half- 20.6 - 34.6 hours 50 mg - 300 mg [6]
) Volunteers
Life (t¥2)
Maximum Greater than
Plasma dose- Healthy Male
) ] 50 mg - 300 mg [6]
Concentration proportional Volunteers
(Cmax) increase
Greater than
Area Under the dose- Healthy Male
) 50 mg - 300 mg [6]
Curve (AUC) proportional Volunteers
increase
No evidence of
] accumulation 100 mg and 300 Healthy Male
Accumulation ] ) [6]
over five days of mg daily Volunteers
dosing
) ) Undetectable (<1 Healthy Male
Urinary Excretion 50 mg - 300 mg [6]
ng/mL) Volunteers

Experimental Protocols
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Phase I Clinical Trial Design

The first-in-human study of Alintegimod was a placebo-controlled trial involving single and
multiple ascending doses.[6]

o Study Population: 48 healthy male volunteers, with a median age of 32 years (range 21-44
years), were enrolled.[6] Thirty-six participants received Alintegimod and twelve received a
placebo.[6]

e Single Ascending Dose (SAD) Cohorts: Four cohorts of eight volunteers (six active, two
placebo) received single oral doses of 50 mg, 100 mg, 200 mg, or 300 mg of Alintegimod or
placebo after a standard breakfast.[6]

e Multiple Ascending Dose (MAD) Cohorts: Two cohorts of eight volunteers (six active, two
placebo) received daily oral doses of 100 mg or 300 mg of Alintegimod or placebo for five
consecutive days.[6]

e Pharmacokinetic Sampling: Plasma and urine samples for pharmacokinetic analysis were
collected pre-treatment and up to 96 hours post-dose in the SAD cohorts.[6] In the MAD
cohorts, samples were collected through 24 hours after the first dose and up to 96 hours
after the last dose.[6]
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Caption: Phase | Clinical Trial Dosing and Sampling Workflow

Bioanalytical Methodology

The concentration of Alintegimod in plasma and urine samples was quantified using a Liquid
Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[6] The plasma
concentration-time data were analyzed using non-compartmental models.[6] The lower limit of
guantitation (LLOQ) for Alintegimod in urine was 1 ng/mL.[6]
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Caption: General Workflow for LC-MS/MS Bioanalysis

Preclinical Pharmacokinetics

While detailed quantitative pharmacokinetic data from preclinical studies are not publicly
available, it has been reported that Alintegimod demonstrated a very safe acute and chronic
toxicity profile in preclinical models.[6] Preclinical studies in B16 and CT26 syngeneic tumor
models showed that Alintegimod monotherapy had anti-tumor efficacy, which was enhanced
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when combined with anti-CTLA-4/anti-PD-1 therapies.[6] These preclinical findings supported
the progression of Alintegimod into clinical development.

Summary and Future Directions

The available pharmacokinetic data from the Phase | clinical trial of oral Alintegimod indicate a
favorable profile for a once-daily dosing regimen, with a terminal elimination half-life ranging
from 20.6 to 34.6 hours and no evidence of accumulation with repeated dosing.[6] The greater
than dose-proportional increase in Cmax and AUC suggests the possibility of saturable
clearance mechanisms. The lack of detectable Alintegimod in the urine indicates that renal
excretion is not a major route of elimination.[6]

The optimal pharmacokinetic dose was determined to be in the range of 100-300 mg per day.
[6] Based on these findings, a Phase Ib/lla clinical trial (NCT06362369) is underway to
evaluate Alintegimod in combination with ipilimumab followed by nivolumab monotherapy in
patients with advanced solid tumors who have developed secondary resistance to anti-PD-1
treatment.[1][6] This ongoing study will provide further insights into the clinical utility and
pharmacokinetic-pharmacodynamic relationship of Alintegimod in a patient population. Further
research will be necessary to fully characterize the absorption, distribution, metabolism, and
excretion (ADME) properties of Alintegimod.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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